molecular formula C13H9Br2N3O2 B2674823 (E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide CAS No. 1255240-00-6

(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Cat. No.: B2674823
CAS No.: 1255240-00-6
M. Wt: 399.042
InChI Key: OJJMOQAFMPSKRU-REZTVBANSA-N
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Description

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a dibromo-substituted hydroxybenzylidene group attached to a nicotinohydrazide moiety. This compound has garnered interest due to its potential use in chemical sensing, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-Dibromo-2-hydroxybenzaldehyde+Nicotinohydrazide(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide\text{3,5-Dibromo-2-hydroxybenzaldehyde} + \text{Nicotinohydrazide} \rightarrow \text{(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide} 3,5-Dibromo-2-hydroxybenzaldehyde+Nicotinohydrazide→(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxybenzyl derivatives.

    Substitution: The dibromo groups can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of chemical sensors and materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide involves its interaction with specific molecular targets. For example, in chemical sensing applications, the compound can form complexes with metal ions, leading to changes in its optical properties. These interactions are often mediated by the hydroxy and imine groups, which can coordinate with metal ions or participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3,5-Dichloro-2-hydroxybenzylidene)nicotinohydrazide: Similar structure but with chlorine atoms instead of bromine.

    (E)-N’-(3,5-Dimethyl-2-hydroxybenzylidene)nicotinohydrazide: Similar structure but with methyl groups instead of bromine.

    (E)-N’-(3,5-Difluoro-2-hydroxybenzylidene)nicotinohydrazide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The uniqueness of (E)-N’-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide lies in its dibromo substitution, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJMOQAFMPSKRU-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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